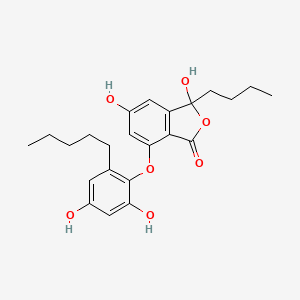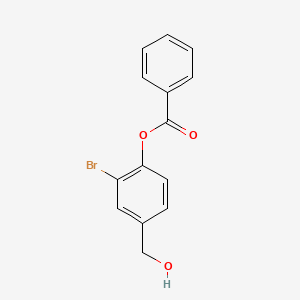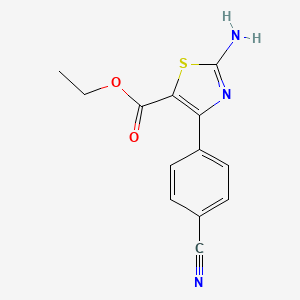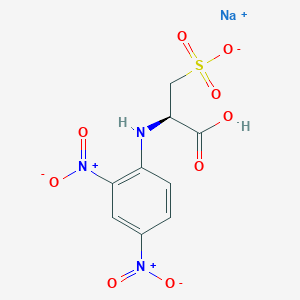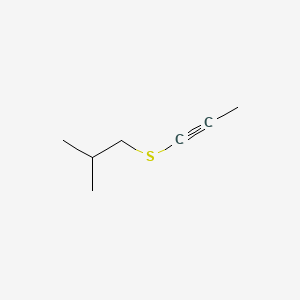
1-Propyne, 1-((2-methylpropyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-prop-1-ynylsulfanyl-propane is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a prop-1-ynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-prop-1-ynylsulfanyl-propane typically involves the reaction of 2-methylpropane-1-thiol with propyne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-prop-1-ynylsulfanyl-propane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-prop-1-ynylsulfanyl-propane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-prop-1-ynylsulfanyl-propane involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-prop-1-ynylsulfanyl-butane
- 2-Methyl-1-prop-1-ynylsulfanyl-ethane
- 2-Methyl-1-prop-1-ynylsulfanyl-pentane
Uniqueness
2-Methyl-1-prop-1-ynylsulfanyl-propane is unique due to its specific combination of a sulfanyl group and an alkyne chain. This combination imparts distinct chemical reactivity and potential applications that differ from its analogs. The presence of the alkyne group allows for additional functionalization and the formation of complex molecular architectures.
Properties
CAS No. |
56444-80-5 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
2-methyl-1-prop-1-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h7H,6H2,1-3H3 |
InChI Key |
MTNSEVRHOHANSK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CSCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



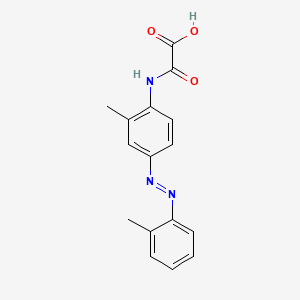
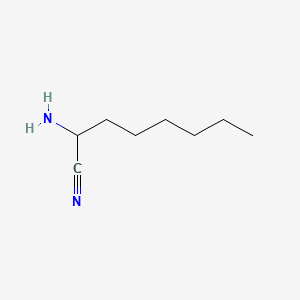
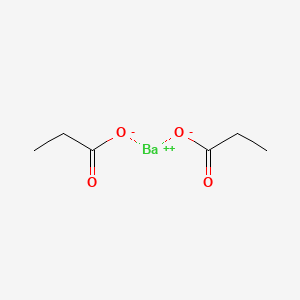
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
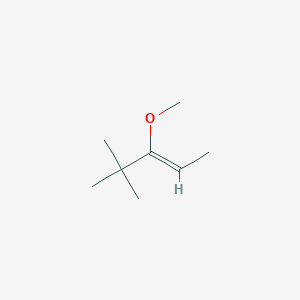
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
